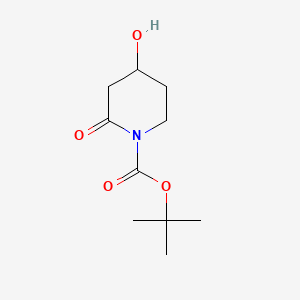

tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUXWAQHQHPYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719213 | |

| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-10-9 | |

| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, owing to its versatile functionality.

Core Chemical Properties

This compound, a derivative of piperidine, possesses a unique combination of a hydroxyl group, a lactam carbonyl, and a tert-butoxycarbonyl (Boc) protecting group. These features make it a chiral scaffold with multiple points for chemical modification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1245646-10-9 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | 2-8°C | N/A |

| Predicted Density | 1.208±0.06 g/cm³ | N/A |

| Predicted pKa | 13.98±0.20 | N/A |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a Precursor, tert-Butyl 4-oxopiperidine-1-carboxylate

This protocol details the synthesis of a related and commercially available precursor, which is foundational for understanding the chemistry of the piperidone ring system.

Materials:

-

Piperidin-4-one monohydrate hydrochloride

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether (Et₂O)

-

5% Aqueous solution of potassium bisulfate (KHSO₄)

-

Brine

Procedure:

-

Piperidin-4-one monohydrate hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and H₂O.

-

Sodium bicarbonate (2.0 eq.) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.

-

Di-tert-butyl dicarbonate (1.2 eq.) is then added, and the reaction mixture is stirred for 16 hours at room temperature.

-

The mixture is diluted with diethyl ether and washed sequentially with a 5% aqueous solution of KHSO₄, water, and brine.

-

The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.[2]

Conceptual Protocol: Reduction to this compound

The conversion of a 2,4-dioxo precursor to the target 4-hydroxy-2-oxo compound would necessitate a chemoselective reduction of the 4-carbonyl group.

Reagents:

-

tert-Butyl 2,4-dioxopiperidine-1-carboxylate

-

Reducing agent (e.g., Sodium borohydride (NaBH₄))

-

Methanol or Ethanol

Procedure:

-

The tert-butyl 2,4-dioxopiperidine-1-carboxylate would be dissolved in a suitable alcoholic solvent like methanol or ethanol at a controlled temperature, likely 0°C.

-

A mild reducing agent, such as sodium borohydride, would be added portion-wise to the solution to selectively reduce the less sterically hindered 4-keto group over the lactam carbonyl at the 2-position.

-

The reaction would be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction would be quenched, and the product would be isolated and purified using standard techniques like column chromatography.

The following diagram illustrates the conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

-

N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group for the piperidine nitrogen, rendering it less nucleophilic. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.[3]

-

Hydroxyl Group: The secondary alcohol at the 4-position is a key site for modification. It can undergo O-alkylation, O-acylation, and oxidation to the corresponding ketone.[4] For O-alkylation, a strong base like sodium hydride is typically used for deprotonation, followed by reaction with an alkyl halide.[4] Acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[4]

-

Lactam Carbonyl: The amide bond within the lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids to ensure its stability.[5]

The logical relationship of its reactivity is depicted in the following diagram.

Caption: Reactivity profile of the title compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the characterization of this compound. While specific spectra for this exact compound are not publicly available, data for closely related analogs provide expected spectral features.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), protons on the piperidine ring (a series of multiplets in the region of 1.5-4.0 ppm), and a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display a signal for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), signals for the piperidine ring carbons, a signal for the lactam carbonyl (typically downfield), and a signal for the carbon bearing the hydroxyl group (in the range of 60-70 ppm).

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1680-1720 cm⁻¹. A broad absorption corresponding to the O-H stretch of the hydroxyl group would be expected in the region of 3200-3600 cm⁻¹. The C-O stretch of the ester and alcohol will also be present.

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, confirming the molecular weight of the compound.

Applications in Drug Discovery

Piperidine scaffolds are prevalent in a vast number of approved drugs due to their ability to confer favorable pharmacokinetic properties. This compound serves as a versatile building block for introducing this privileged substructure into novel drug candidates. The presence of multiple functional groups allows for the generation of diverse chemical libraries for screening against various biological targets. Substituted 2-oxopiperidines have been investigated for a range of biological activities, highlighting the potential of this core structure in medicinal chemistry. The strategic importance of similar N-Boc protected piperidines is evident in their application as key intermediates in the synthesis of kinase inhibitors and central nervous system agents.

References

- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

A comprehensive technical guide to the spectroscopic analysis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document provides a structured overview of its spectroscopic data, detailed experimental methodologies, and a workflow for its analysis.

Spectroscopic Data Summary

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available |

Note: Expected signals would include those for the tert-butyl group (singlet, 9H), protons on the piperidine ring (multiplets), the hydroxyl proton (broad singlet), and the proton on the carbon bearing the hydroxyl group.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Expected signals would include those for the carbonyl carbon of the lactam, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Note: Expected characteristic peaks would include a broad O-H stretch (hydroxyl), a C=O stretch (lactam), and another C=O stretch (carbamate).

Table 4: Mass Spectrometry Data

| m/z | Ion Assignment |

| Data not available |

Note: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, along with fragmentation patterns characteristic of the structure.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for standard organic compound analysis and should be adapted based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0 ppm).[2]

-

Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.[3]

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[3]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion or coupling with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample molecules. Common techniques for organic molecules include:

-

Electron Ionization (EI): This is a high-energy method that often leads to extensive fragmentation, providing structural information.[5]

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, often resulting in a prominent molecular ion peak.[6]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

In-depth Technical Guide: tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate (CAS Number 1245646-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, identified by CAS number 1245646-10-9, is a heterocyclic organic compound.[1][2] Its structure, featuring a piperidine ring with hydroxyl and oxo functional groups, along with a tert-butoxycarbonyl (Boc) protecting group, positions it as a potentially valuable building block in medicinal chemistry and drug discovery. This document provides a summary of its known properties and a list of current suppliers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting. Data is derived from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1245646-10-9 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Boc-4-hydroxy-2-oxopiperidine, tert-Butyl 4-hydroxy-2-oxopiperidone-1-carboxylate | [1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 374.1±35.0 °C (Predicted) | |

| Density | 1.208±0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)O | [2] |

| InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 | [2] |

Experimental Data and Applications

Despite its availability from various chemical suppliers and its classification as a research chemical, a comprehensive search of publicly available scientific literature and technical documentation did not yield specific experimental protocols, signaling pathways, or detailed experimental workflows for this compound.

The chemical structure suggests its potential use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine scaffold is a common motif in many biologically active compounds, and the hydroxyl and carbonyl groups offer reactive sites for further chemical modifications.

Logical Relationship: Potential as a Synthetic Intermediate

The following diagram illustrates the logical role of this compound as a building block in chemical synthesis.

Suppliers

This compound is available from a number of commercial suppliers. Researchers interested in obtaining this compound can refer to the following companies:

-

Pure Chemistry Scientific Inc.[3]

-

SHANGHAI ZZBIO CO., LTD.[3]

-

Nanjing Baianmai biological medicine science and Technology Co Ltd.[3]

-

Ambeed[4]

-

BLD Pharm

-

ChemicalBook

-

Pharmaffiliates[5]

Conclusion

This compound is a readily available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its fundamental physicochemical properties are documented, there is a notable absence of published research detailing its specific use in experimental protocols, its role in defined signaling pathways, or its inclusion in complex experimental workflows. The information presented in this guide is based on currently accessible data from chemical suppliers and databases. Further research and publication are required to fully elucidate the practical applications and biological significance of this compound.

References

Navigating the Physicochemical Landscape of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated solubility and stability of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a predictive overview based on structural analysis and outlining comprehensive experimental protocols for precise characterization.

Executive Summary

This compound is a heterocyclic compound featuring a piperidine ring system with multiple functional groups that dictate its physicochemical properties. Understanding its solubility in common laboratory solvents and its stability under various environmental conditions is paramount for its effective use in drug discovery and development. This guide synthesizes theoretical knowledge with established experimental methodologies to provide a robust framework for handling and characterizing this molecule.

Structural Analysis and Predicted Properties

The molecular structure of this compound comprises a polar piperidine backbone, a hydroxyl group, a lactam (a cyclic amide), and a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group. This combination of polar and nonpolar moieties suggests a nuanced solubility profile.

-

Polar Contributions: The hydroxyl (-OH) and the lactam carbonyl (-C=O) groups are capable of forming hydrogen bonds, which is expected to enhance solubility in polar protic solvents like water, ethanol, and methanol.[1][2]

-

Nonpolar Contributions: The tert-butyl group is sterically hindered and hydrophobic, which will likely favor solubility in nonpolar aprotic solvents.[3] The piperidine ring itself has a degree of nonpolar character.[4][5]

-

Overall Prediction: The molecule is anticipated to exhibit moderate solubility in a range of solvents, with a preference for polar aprotic solvents like DMSO and DMF, where both polar and nonpolar characteristics can be accommodated. Its solubility in purely aqueous media is expected to be limited.

Predicted Solubility Profile

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | Hydrogen bonding potential from hydroxyl and lactam is offset by the hydrophobic tert-butyl group and piperidine ring. |

| Ethanol | Polar Protic | Moderate to High | Balances polar interactions with the hydroxyl and lactam groups and nonpolar interactions with the alkyl chain. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, its smaller alkyl chain may slightly enhance solubility of polar compounds. |

| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of compounds, capable of solvating both polar and nonpolar moieties. |

| DMF | Polar Aprotic | High | Similar to DMSO, it is a versatile polar aprotic solvent. |

| Acetone | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but should still effectively solvate the molecule. |

| Acetonitrile | Polar Aprotic | Moderate | A common solvent in chromatography, expected to show moderate solvating power. |

| Dichloromethane | Nonpolar Aprotic | Moderate to Low | The nonpolar nature will interact favorably with the tert-butyl group and piperidine ring, but less so with the polar groups. |

| Ethyl Acetate | Moderately Polar | Moderate | Possesses both ester and alkyl character, making it a reasonable solvent for this compound. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two common methods are recommended: Kinetic and Thermodynamic Solubility Assays.

Kinetic Solubility Assay

This high-throughput method is useful in early-stage drug discovery for a rapid assessment of solubility.[6][7][8][9][10]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.[7]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or observe for precipitate formation.

-

Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.[7][9]

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the gold standard, particularly for later-stage development.[11][12][13][14]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups: a lactam, a carbamate, and a secondary alcohol on a piperidine ring.

-

Lactam Ring: The six-membered δ-lactone ring is generally stable.[15] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid.[16][17][18]

-

Carbamate Group: The Boc protecting group is a carbamate, which is known to be labile under acidic conditions, resulting in its removal and the formation of the deprotected piperidine, isobutylene, and carbon dioxide. Carbamates are generally more stable under neutral and basic conditions.[19][20][21]

-

Piperidine Ring: The piperidine ring itself is a stable saturated heterocycle.[4][22]

-

Overall Stability: The primary anticipated instability will be the hydrolysis of the Boc group under acidic conditions. The lactam is expected to be more stable but could be a secondary site of degradation under more forceful conditions.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted following the International Council for Harmonisation (ICH) guidelines.[23][24][25][26][27]

Methodology:

-

Forced Degradation Study:

-

Acid Hydrolysis: Incubate the compound in a solution of HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the compound in a solution of NaOH (e.g., 0.1 M) at an elevated temperature.

-

Oxidative Degradation: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C).

-

Photostability: Expose the compound (both solid and in solution) to UV and visible light as per ICH Q1B guidelines.

-

-

ICH Stability Study (Long-Term and Accelerated):

-

Analysis:

-

Analyze the samples from both forced degradation and ICH studies using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Characterize any significant degradation products using techniques like LC-MS/MS and NMR to elucidate the degradation pathways.

-

Caption: Workflow for stability testing and degradation pathway analysis.

Conclusion

While awaiting specific empirical data, this guide provides a robust theoretical and methodological framework for understanding and evaluating the solubility and stability of this compound. The presence of both polar and nonpolar functional groups suggests a broad, albeit moderate, solubility profile. The primary stability concern is the acid-lability of the Boc-protecting group. The detailed experimental protocols herein offer a clear path for researchers to obtain precise quantitative data, ensuring the effective and reliable application of this compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. evotec.com [evotec.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Lactone - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 22. biosynce.com [biosynce.com]

- 23. mastercontrol.com [mastercontrol.com]

- 24. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 25. pharma.gally.ch [pharma.gally.ch]

- 26. snscourseware.org [snscourseware.org]

- 27. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

The Versatile Scaffold: A Technical Guide to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a functionalized piperidine derivative with significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. The presence of a protected amine, a hydroxyl group, and a lactam functionality within a single, conformationally defined scaffold makes this molecule a highly attractive starting material for the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules. This guide will detail its synthesis, potential applications, and provide detailed experimental protocols for its preparation and key transformations.

Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the initial preparation of N-Boc-4-hydroxypiperidine, followed by a selective oxidation to introduce the 2-oxo functionality.

Synthesis of N-Boc-4-hydroxypiperidine

The precursor, N-Boc-4-hydroxypiperidine, can be synthesized in high yield via the reduction of N-Boc-4-piperidone.

Selective Oxidation to this compound

The key step in the synthesis of the target molecule is the selective oxidation of the C-2 position of the N-Boc-4-hydroxypiperidine ring. A chemo-enzymatic approach employing a TEMPO-mediated oxidation offers a promising strategy for this transformation. This method has been reported for the dual C-H oxidation of related piperidine derivatives.

Potential Applications in Organic Synthesis

The trifunctional nature of this compound opens up a wide range of possibilities for its application as a synthetic intermediate. The hydroxyl group can be derivatized through various reactions, the lactam can be manipulated, and the Boc-protected amine can be deprotected for further functionalization.

Derivatization of the Hydroxyl Group

The secondary alcohol in the 4-position is a key handle for introducing molecular diversity.

Table 1: Summary of Potential Derivatization Reactions

| Reaction Type | Reagents | Product Type | Potential Utility |

| Etherification | NaH, R-X | 4-Alkoxy-2-oxopiperidine | Introduction of various alkyl or aryl side chains. |

| Esterification | R-COCl, base | 4-Acyloxy-2-oxopiperidine | Modification of polarity and biological activity. |

| Mitsunobu Reaction | PPh₃, DIAD, Nu-H | 4-Substituted-2-oxopiperidine | Stereospecific introduction of nucleophiles with inversion of configuration. |

Functionalization of the Piperidine Scaffold

Following derivatization of the hydroxyl group, the Boc protecting group can be removed to allow for further functionalization of the piperidine nitrogen, leading to a diverse array of substituted 2-piperidones.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis and key transformations of this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized as necessary.

Synthesis of this compound

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

To a solution of 4-piperidone monohydrate hydrochloride (15.3 g, 100 mmol) in a mixture of THF (100 mL) and water (100 mL) is added sodium bicarbonate (16.8 g, 200 mmol). The mixture is stirred at room temperature for 15 minutes. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) is then added, and the reaction mixture is stirred vigorously at room temperature for 16 hours. The mixture is diluted with diethyl ether (100 mL) and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

tert-Butyl 4-oxopiperidine-1-carboxylate (19.9 g, 100 mmol) is dissolved in methanol (200 mL) and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (5.7 g, 150 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (50 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 3: Synthesis of this compound (Proposed)

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol) in acetonitrile (50 mL) is added TEMPO (0.156 g, 1 mmol) and a solution of sodium chlorite (1.36 g, 15 mmol) and sodium hypochlorite (1.1 mL of a 10-15% aqueous solution, ~1.5 mmol) in water (10 mL). The mixture is stirred vigorously at room temperature for 24 hours, monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL). The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Derivatization Reactions

Protocol 3.2.1: Etherification (Williamson Ether Synthesis)

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere is added a solution of this compound (2.15 g, 10 mmol) in anhydrous THF (10 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then the desired alkyl halide (11 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the corresponding 4-alkoxy-2-oxopiperidine derivative.

Protocol 3.2.2: Esterification

To a solution of this compound (2.15 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) at 0 °C is added the desired acyl chloride (11 mmol) dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water (20 mL) and the layers are separated. The organic layer is washed with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give the 4-acyloxy-2-oxopiperidine derivative.

Protocol 3.2.3: Mitsunobu Reaction

To a solution of this compound (2.15 g, 10 mmol), the nucleophile (e.g., a phenol or phthalimide, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 2.4 mL, 12 mmol) dropwise. The reaction is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired 4-substituted-2-oxopiperidine with inverted stereochemistry.

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, provides a powerful platform for the generation of diverse and complex molecular architectures. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and synthetic organic chemistry, enabling the exploration of new chemical space and the development of novel bioactive compounds. Further research into the stereoselective synthesis and applications of this scaffold is warranted and promises to yield exciting new discoveries.

The Emergence of a Versatile Scaffold: A Technical Guide to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of N-protected piperidine scaffolds in drug discovery. The strategic placement of hydroxyl and carbonyl functionalities, combined with the versatile Boc protecting group, makes this molecule a valuable intermediate for synthesizing complex and biologically active compounds.

This guide details the plausible synthetic routes, experimental protocols, and the context of its utility in modern pharmaceutical research, drawing upon established methodologies for analogous compounds.

Synthetic Pathways: From Dioxo-Piperidine to a Chiral Hydroxy-Lactam

The most logical and scientifically supported pathway to this compound involves a two-stage process: the initial synthesis of a dioxo-precursor followed by a stereoselective reduction.

A common and well-documented method for the synthesis of the key intermediate, tert-butyl 2,4-dioxopiperidine-1-carboxylate, starts from N-Boc-protected β-alanine and Meldrum's acid. This approach provides a reliable route to the piperidine-2,4-dione core.

The subsequent and crucial step is the selective reduction of the 4-keto group. Drawing parallels from the synthesis of similar chiral tetramic acids and N-acylated 4,6-dioxopiperidines, a stereoselective reduction can be achieved using sodium borohydride in a mixture of dichloromethane and acetic acid. This method has been shown to be highly effective in producing the corresponding cis-4-hydroxy derivative with high diastereoselectivity.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate

This procedure is adapted from established methods for the synthesis of N-protected piperidine-2,4-diones.

Materials:

-

Boc-β-alanine

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

5% aqueous Potassium Bisulfate (KHSO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of Boc-β-alanine, Meldrum's acid (1.1 equivalents), and DMAP (1.5 equivalents) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add EDC.HCl (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 5% aqueous KHSO₄.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.

-

Reduce the solvent volume under vacuum and allow the product to crystallize at 4°C overnight.

-

Filter the solid and wash with cold ethyl acetate to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| Boc-β-alanine | 189.21 | 1.0 |

| Meldrum's acid | 144.12 | 1.1 |

| EDC.HCl | 191.70 | 1.2 |

| DMAP | 122.17 | 1.5 |

| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | 213.23 | - |

Table 1: Molar equivalents for the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Selective Reduction to this compound

This protocol is based on the stereoselective reduction of a similar N-acylated 4,6-dioxopiperidine.

Materials:

-

tert-Butyl 2,4-dioxopiperidine-1-carboxylate

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Acetic Acid (AcOH)

Procedure:

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in dichloromethane.

-

Cool the solution in an ice bath to 0°C and add acetic acid.

-

Add sodium borohydride (3.0 equivalents) portion-wise, maintaining the internal temperature below 10°C.

-

Stir the reaction mixture at 0°C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | 213.23 | 1.0 |

| Sodium Borohydride | 37.83 | 3.0 |

| This compound | 215.25 | - |

Table 2: Molar equivalents for the selective reduction.

Role in Drug Discovery and Development

While specific blockbuster drugs containing the this compound moiety are not prominently cited, the strategic importance of this scaffold lies in its utility as a versatile intermediate. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The N-Boc protecting group allows for controlled and sequential chemical modifications.

The 4-hydroxy group can serve as a handle for further functionalization, such as etherification, esterification, or displacement, enabling the exploration of chemical space around this core. The 2-oxo (lactam) functionality introduces a degree of rigidity and a hydrogen bond donor/acceptor site, which can be crucial for binding to biological targets.

The logical relationship for the utilization of such a building block in a drug discovery program can be illustrated as follows:

An In-depth Technical Guide to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a piperidine ring, a hydroxyl group, a ketone, and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile synthetic intermediate. The piperidine scaffold is a common motif in a wide array of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical identity, structure, potential synthetic routes, and prospective biological significance.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its application in research and development.

IUPAC Name: this compound

Synonyms:

-

1-Boc-4-hydroxy-2-oxopiperidine

-

N-Boc-4-hydroxy-2-piperidone

-

1-(tert-Butoxycarbonyl)-4-hydroxy-2-oxopiperidine

CAS Number: 1245646-10-9

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

While specific, experimentally derived quantitative data for this compound is not widely available in public databases, data for its precursor, N-Boc-4-hydroxypiperidine, is well-documented and provides a useful reference. Spectroscopic data for the (S)-enantiomer of the title compound is listed by some chemical suppliers, but the raw data is not publicly accessible.[1]

Table 1: Physicochemical Properties of N-Boc-4-hydroxypiperidine (Precursor)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 61-65 °C | [3] |

| Boiling Point | 292.3 °C at 760 mmHg | [3] |

| Density | ~1.1 g/cm³ | [3] |

Spectroscopic Data of N-Boc-4-hydroxypiperidine (Precursor):

-

¹H NMR (CDCl₃, 400MHz): δ 3.75-3.85 (m, 3H), 2.95-3.05 (m, 2H), 1.79-1.85 (m, 2H), 1.66 (br, 1H), 1.39-1.49 (m, 2H), 1.42 (s, 9H) ppm.[4]

Experimental Protocols

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from 4-hydroxypiperidine.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This procedure is adapted from established methods for the Boc protection of 4-hydroxypiperidine.[5]

-

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 eq.) in a mixture of dichloromethane and water.

-

Add sodium bicarbonate (1.5 eq.) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

-

Step 2: Proposed Synthesis of this compound

This proposed step involves the selective oxidation of the C-2 position of the piperidine ring. This can be challenging due to the presence of the secondary alcohol at C-4. A possible approach could involve a ruthenium-catalyzed oxidation.

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Ruthenium(III) chloride (RuCl₃)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a mixture of acetonitrile and water.

-

Add a catalytic amount of Ruthenium(III) chloride.

-

Add sodium periodate (2.5 eq.) portion-wise to the stirred solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Biological Significance and Potential Applications

While no specific biological activities have been reported for this compound itself, its core structure, 4-hydroxypiperidine, is a privileged scaffold in medicinal chemistry. Its precursor, N-Boc-4-hydroxypiperidine, is a key intermediate in the synthesis of various therapeutic agents.[4][6]

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The 4-hydroxypiperidine moiety is a common feature in many CNS-active drugs. N-Boc-4-hydroxypiperidine is a building block for the synthesis of dopamine D4 and histamine H3 receptor antagonists, which are targets for treating conditions like schizophrenia and neurodegenerative diseases.[7]

-

Oncology: Derivatives of 4-hydroxypiperidine have been investigated as allosteric inhibitors of glutaminase (GAC), a target in cancer metabolism.[8]

-

Inflammatory Diseases: N-Boc-4-hydroxypiperidine is used in the synthesis of glucocorticoid receptor antagonists, which have potential applications in treating inflammatory conditions and metabolic disorders.[4][9]

Potential Signaling Pathway Involvement:

Based on the known targets of its derivatives, this compound could be a valuable intermediate for synthesizing modulators of the following signaling pathways:

Caption: Potential signaling pathways targeted by derivatives.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, the well-documented importance of its structural motifs and its precursor, N-Boc-4-hydroxypiperidine, strongly suggests its utility in drug discovery programs targeting a range of diseases, particularly those affecting the central nervous system and in oncology. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate(1265900-08-0) 1H NMR [m.chemicalbook.com]

- 2. N-Boc-4-Hydroxypiperidine | LGC Standards [lgcstandards.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the initial formation of a piperidine-2,4-dione ring followed by a selective reduction of the 4-keto group.

Introduction

Substituted piperidine scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds. The title compound, with its hydroxyl and lactam functionalities, offers multiple points for further chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This procedure follows a condensation and cyclization approach to form the piperidine-2,4-dione ring system.

Materials:

-

3-((tert-butoxycarbonyl)amino)propanoic acid

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

4-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

Saturated aqueous Sodium chloride (brine)

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

To a 250 mL round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and 4-dimethylaminopyridine (3.92 g, 31.6 mmol).

-

Add 100 mL of anhydrous dichloromethane to the flask and cool the resulting mixture to 0 °C in an ice bath.

-

To the cooled mixture, add EDCI-HCl (6.01 g, 31.6 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure to yield the crude product.

-

Dissolve the crude product in 100 mL of ethyl acetate and reflux for 4 hours.

-

Evaporate the volatiles under reduced pressure to obtain tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Step 2: Selective Reduction of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This step employs a mild reducing agent to selectively reduce the 4-keto group to a hydroxyl group while preserving the 2-oxo (amide) functionality.

Materials:

-

tert-Butyl 2,4-dioxopiperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Ammonium chloride (NH₄Cl)

-

Saturated aqueous Sodium chloride (brine)

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (3.2 g, ~15 mmol, based on 71% yield from the previous step) in methanol in a suitable flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Data Presentation

| Parameter | Step 1: Dione Formation | Step 2: Selective Reduction |

| Starting Material | 3-((tert-butoxycarbonyl)amino)propanoic acid | tert-Butyl 2,4-dioxopiperidine-1-carboxylate |

| Key Reagents | Meldrum's acid, EDCI, DMAP | Sodium borohydride |

| Solvent | Dichloromethane, Ethyl acetate | Methanol |

| Reaction Temperature | 0 °C to Room Temperature, then Reflux | 0 °C |

| Reaction Time | 12 hours (stirring) + 4 hours (reflux) | 1-2 hours |

| Typical Yield | ~71%[1] | High (specific yield may vary) |

| Purification Method | Recrystallization/Evaporation | Flash Column Chromatography |

Visualizations

Synthesis Workflow

References

Application Notes and Protocols for N-Boc Protection of 4-hydroxy-2-oxopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of nitrogen atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] 4-hydroxy-2-oxopiperidine is a valuable building block in medicinal chemistry, and the selective protection of its lactam nitrogen is a critical step in the synthesis of more complex molecules. These application notes provide detailed protocols and reaction conditions for the N-Boc protection of 4-hydroxy-2-oxopiperidine.

Reaction Principle

The N-Boc protection of 4-hydroxy-2-oxopiperidine involves the reaction of the lactam nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the Boc anhydride.[1] The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.[3][4]

Experimental Protocols

Two primary methods for the N-Boc protection of 4-hydroxy-2-oxopiperidine are presented below, derived from analogous protections of similar substrates like 2-piperidone and 4-hydroxypiperidine.[2][5][6]

Protocol 1: Standard Method with Inorganic Base

This protocol is a general and cost-effective method for N-Boc protection.

Materials:

-

4-hydroxy-2-oxopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or a mixture of Dioxane and Water

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-2-oxopiperidine (1.0 eq.) in dichloromethane (or a 1:1 mixture of dioxane and water), add the base (sodium bicarbonate or potassium carbonate, 1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.05-1.2 eq.) in the same solvent dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

If using an aqueous co-solvent, separate the organic layer. If using only DCM, quench the reaction with water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the N-Boc-4-hydroxy-2-oxopiperidine.

Protocol 2: DMAP-Catalyzed Method

This protocol is suitable for less reactive substrates or when a faster reaction rate is desired.[2][7]

Materials:

-

4-hydroxy-2-oxopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

0.1 N aqueous HCl

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxy-2-oxopiperidine (1.0 eq.) in acetonitrile or dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the solution.

-

Add a catalytic amount of DMAP (0.1 eq.). A rapid evolution of CO₂ gas may be observed.[3][4]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 0.1 N aqueous HCl to remove DMAP.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

| Parameter | Protocol 1 (Standard) | Protocol 2 (DMAP-Catalyzed) |

| Starting Material | 4-hydroxy-2-oxopiperidine | 4-hydroxy-2-oxopiperidine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |

| Base/Catalyst | NaHCO₃ or K₂CO₃ | 4-Dimethylaminopyridine (DMAP) |

| Stoichiometry | 1.05-1.2 eq. Boc₂O, 1.5 eq. Base | 1.1-1.5 eq. Boc₂O, 0.1 eq. DMAP |

| Solvent | Dichloromethane or Dioxane/Water | Acetonitrile or Dichloromethane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-16 hours | 2-4 hours |

| Work-up | Aqueous work-up | Acidic and basic aqueous washes |

| Purification | Column Chromatography/Recrystallization | Column Chromatography |

Potential Side Reactions

A potential side reaction is the O-Boc protection of the hydroxyl group to form a di-Boc byproduct.[5] Careful control of the stoichiometry of Boc₂O and reaction conditions can minimize this.

Logical Workflow Diagram

Caption: Experimental workflow for the N-Boc protection of 4-hydroxy-2-oxopiperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Di-tert-butyl_dicarbonate [chemeurope.com]

Application Notes and Protocols for the Synthesis of Novel Heterocycles from tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a versatile bifunctional building block for the construction of novel and medicinally relevant heterocyclic scaffolds. The presence of a hydroxyl group, a lactam carbonyl, and a Boc-protected amine within the same molecule offers a unique platform for the diastereoselective synthesis of complex fused and spirocyclic systems. This document outlines detailed experimental protocols for the synthesis of novel oxazolo- and pyrano-fused piperidines, as well as spiro-oxazolidinone piperidines, supported by quantitative data and visual workflows.

Synthesis of a Fused Oxazolo[3,4-a]piperidin-5-one Scaffold

The vicinal hydroxyl and N-Boc protected amino functionalities in this compound can be exploited for the synthesis of a fused oxazolo[3,4-a]piperidin-5-one scaffold. This is achieved through a two-step process involving deprotection of the Boc group followed by an intramolecular cyclization.

Quantitative Data Summary

| Step | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-hydroxy-2-oxopiperidine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 2 | >95 | >98 |

| 2 | Oxazolo[3,4-a]piperidin-5-one | Phosgene or triphosgene, Triethylamine | Toluene | 80 | 4 | 85 | >97 |

Experimental Protocol: Synthesis of Oxazolo[3,4-a]piperidin-5-one

Step 1: Deprotection of this compound

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

To this solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-hydroxy-2-oxopiperidine.

Step 2: Intramolecular Cyclization to form Oxazolo[3,4-a]piperidin-5-one

-

Dissolve the crude 4-hydroxy-2-oxopiperidine (1.0 eq) and triethylamine (2.5 eq) in anhydrous toluene (15 mL/mmol).

-

Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in toluene dropwise.

-

After the addition is complete, heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the pure oxazolo[3,4-a]piperidin-5-one.

Reaction Pathway

Experimental procedure for the oxidation of N-Boc-4-hydroxypiperidine to the corresponding lactam

Application Note: Protocols for the Oxidation of N-Boc-4-hydroxypiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-4-hydroxypiperidine is a pivotal building block in the synthesis of a wide array of piperidine-based pharmaceuticals.[1] The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. A key synthetic transformation of N-Boc-4-hydroxypiperidine is the oxidation of its secondary alcohol at the C-4 position to the corresponding ketone, N-Boc-4-piperidone.[2][3] This ketone is a versatile intermediate for further molecular derivatization, often used in reactions like reductive amination to build more complex drug candidates.[4]

It is important to note that the oxidation of the hydroxyl group at the 4-position of N-Boc-4-hydroxypiperidine yields a ketone (N-Boc-4-piperidone). The formation of a lactam would involve oxidation at a carbon atom adjacent to the ring nitrogen. This document details three widely-used and effective methods for the synthesis of N-Boc-4-piperidone: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation.

Comparison of Oxidation Methods

The choice of oxidation method is critical and depends on factors such as reaction scale, substrate sensitivity, desired purity, and reagent availability and toxicity.[2] The following table summarizes the key quantitative data for the three detailed oxidation protocols.

| Method | Oxidizing Agent/System | Typical Yield | Typical Purity | Reaction Time | Key Advantages | Key Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >95%[3] | High | 1-3 hours[2] | Mild conditions (room temp.), high yield, convenient.[2] | DMP is expensive and can be shock-sensitive. |

| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | >95%[2] | >98%[2] | 2-4 hours[2] | High yield, reliable for many substrates.[2] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[2] |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl (Bleach) | High | High | 1-2 hours[2] | Catalytic, cost-effective, reduced waste.[2] | Reaction can be sensitive to temperature and pH. |

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent and is known for its mild reaction conditions and high efficiency.[2]

Materials:

-

N-Boc-4-hydroxypiperidine

-

Dess-Martin Periodinane (DMP)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[3]

Procedure:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[2]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the mixture vigorously until the solid byproducts dissolve.[2]

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[2]

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.[2] The crude product can be purified by flash chromatography if necessary.

Protocol 2: Swern Oxidation

A reliable and high-yielding method that uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[2]

Materials:

-

N-Boc-4-hydroxypiperidine

-

Oxalyl chloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise. Ensure the internal temperature remains below -65 °C.[2]

-

After stirring for 15 minutes, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.[2]

-

Stir the reaction mixture at -78 °C for 1 hour.[2]

-

Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[2]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[2]

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Protocol 3: TEMPO-Catalyzed Oxidation

This catalytic method uses a stable nitroxyl radical with a co-oxidant, making it cost-effective and environmentally friendly.[2]

Materials:

-

N-Boc-4-hydroxypiperidine

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium Bromide (NaBr)

-

Sodium Hypochlorite (NaOCl, household bleach)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

1 M HCl

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).[2]

-

Add saturated aqueous sodium bicarbonate solution (2.0 eq) to the mixture.[2]

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.[2]

-

Slowly add household bleach (approx. 1.2 eq) dropwise, maintaining the temperature at 0 °C. The reaction progress is often indicated by a color change from orange to pale yellow.[2]

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.[2]

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.[2]

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.[2]

Visualizations

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable intermediate in the pharmaceutical industry. The synthesis is presented as a two-step process: the initial preparation of the precursor, tert-Butyl 4-hydroxypiperidine-1-carboxylate, followed by a selective oxidation to yield the final product.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The presence of a hydroxyl group and a lactam functionality within a protected piperidine ring system makes it a versatile scaffold for further chemical modifications. This document outlines reliable and scalable methods for its preparation, suitable for industrial applications.

Synthetic Pathway Overview

The overall synthetic strategy involves two main transformations:

-

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine): This precursor is synthesized from readily available starting materials. Several methods are available, with the reduction of N-Boc-4-piperidone being a common and high-yielding approach.

-

Selective Oxidation to this compound: This crucial step involves the selective oxidation of the C-H bond at the 2-position of the piperidine ring to form the lactam, while preserving the hydroxyl group at the 4-position. Ruthenium-catalyzed oxidation is a promising method for this transformation.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

There are multiple routes to synthesize this key intermediate. Below are protocols for two common, scalable methods.

Method 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate

This method involves the reduction of a commercially available ketone to the corresponding alcohol.

Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF (150 mL) and Methanol (30 mL), cool the solution to -10°C.

-

Slowly add sodium borohydride (5.7 g, 0.15 mol) in portions, maintaining the temperature at -10°C.

-

Stir the reaction mixture for 30 minutes at -10°C.

-

Quench the reaction by pouring it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.[1]

Method 2: Boc Protection of 4-Hydroxypiperidine

This protocol involves the direct protection of 4-hydroxypiperidine.

Protocol:

-

Prepare a mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), 1 M aqueous sodium hydrogen carbonate solution (150 mL), and dichloromethane (DCM).

-

To the stirred mixture, add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol).

-

Stir the reaction at room temperature for 15 hours.

-

Separate the organic and aqueous phases. The product, N-Boc-4-Hydroxypiperidine, is isolated from the organic phase.[2][3]

Quantitative Data for Precursor Synthesis

| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference(s) |

| 1 | tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride | THF/Methanol | 87% | [1] |

| 2 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Sodium hydrogen carbonate | Dichloromethane/Water | Quantitative | [2][3] |

Part 2: Selective Oxidation to this compound